molecular formula C7H6BrFN2 B14057107 (5-Bromo-2-fluorobenzylidene)hydrazine

(5-Bromo-2-fluorobenzylidene)hydrazine

Cat. No.: B14057107
M. Wt: 217.04 g/mol
InChI Key: FXVFYOCVDCKCFM-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorobenzylidene)hydrazine is a chemical compound with the molecular formula C7H6BrFN2 It is a hydrazone derivative, characterized by the presence of both bromine and fluorine atoms on the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluorobenzylidene)hydrazine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-fluorobenzylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(5-Bromo-2-fluorobenzylidene)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

    (5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: This compound is similar in structure but contains a hydroxyl group instead of a hydrogen atom.

    Hydrazone derivatives: Other hydrazone derivatives with different substituents on the benzylidene ring.

Uniqueness: (5-Bromo-2-fluorobenzylidene)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)methylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVFYOCVDCKCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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